molecular formula C6H4F3NO2 B1408061 2,4-Dihydroxy-5-(trifluoromethyl)pyridine CAS No. 1227574-81-3

2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Cat. No. B1408061
CAS RN: 1227574-81-3
M. Wt: 179.1 g/mol
InChI Key: BFIILGATXITSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been reported in various studies . For instance, one method involves the use of trichloromethyl-pyridine for an exchange between chlorine and fluorine atoms . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-5-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and two hydroxyl groups attached .


Chemical Reactions Analysis

Trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are involved in various chemical reactions, including metalation reactions, synthesis of metal-organic frameworks (MOFs), and synthesis of methiodide salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the fluorine atom and the pyridine moiety . The unique physicochemical properties of these compounds contribute to their wide range of applications .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Multicomponent Chemical Reactions : 5H-Chromeno[2,3-b]pyridines, which possess significant industrial, biological, and medicinal properties, are synthesized using components including 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. The structural details are confirmed through various spectroscopic methods, highlighting the versatility of trifluoromethylpyridine derivatives in synthetic chemistry (Ryzhkova et al., 2023).

  • Synthesis of Pyridyl Compounds : Innovative routes to synthesize 2-trifluoromethyl-nicotinic acid derivatives, key intermediates in the production of COMT inhibitors, have been developed. This showcases the role of trifluoromethylpyridine derivatives in the synthesis of complex pharmaceutical products (Kiss, Ferreira & Learmonth, 2008).

  • Crystallography : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, demonstrates the unique hydrogen-bonding and structural characteristics of trifluoromethylpyridines, relevant for understanding their interaction in various chemical contexts (Ye & Tanski, 2020).

Spectroscopic and Optical Studies

  • Spectroscopic Characterization : Detailed spectroscopic studies, including FT-IR and NMR, on derivatives like 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into their molecular structure and potential applications in areas like antimicrobial activities (Vural & Kara, 2017).

  • NMR Studies : 13C NMR studies on sulfur-containing 5-trifluoromethylpolychloro-pyridines offer valuable data on their electronic structure, crucial for understanding their reactivity and applications in various fields (Sveshnikov, Sipyagin & Dobrokhotova, 1995).

Advanced Material Applications

  • Polymer Electrolytes : Aromatic polyethers with polar pyridine units, including trifluoromethylpyridines, have been synthesized for use as high-temperature polymer electrolytes. Their diverse solubility and acid doping ability make them promising for fuel cell applications (Pefkianakis, Morfopoulou, Deimede & Kallitsis, 2009).

  • Crop Protection : The incorporation of trifluoromethylpyridine rings in molecules has led to the development of various crop protection products. These products include fungicides, herbicides, insecticides, and nematicides, demonstrating the agricultural importance of these compounds (Burriss et al., 2018).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

2,4-Dihydroxy-5-(trifluoromethyl)pyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . A large number of compounds containing the trifluoromethylpyridine sub-structure are currently undergoing clinical trials .

Relevant Papers Several papers have been published on the topic of trifluoromethylpyridines . These papers discuss various aspects of trifluoromethylpyridines, including their synthesis, applications, and properties. They provide valuable insights into the current state of research and potential future directions in this field .

properties

IUPAC Name

4-hydroxy-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)3-2-10-5(12)1-4(3)11/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIILGATXITSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2,4-Dihydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dihydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2,4-Dihydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 6
2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.